molecular formula C11H9NO6 B13496854 2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid

2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid

Cat. No.: B13496854
M. Wt: 251.19 g/mol
InChI Key: XKPHQFZUQWQCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid is a synthetic organic compound featuring a tetrahydrofuran (THF) ring substituted with a 4-nitrophenyl group at position 2, a ketone group at position 5, and a carboxylic acid group at position 2. The nitro group (-NO₂) is electron-withdrawing, which may enhance the acidity of the carboxylic acid moiety and influence reactivity in nucleophilic or electrophilic reactions.

Properties

Molecular Formula

C11H9NO6

Molecular Weight

251.19 g/mol

IUPAC Name

2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C11H9NO6/c13-9-5-8(11(14)15)10(18-9)6-1-3-7(4-2-6)12(16)17/h1-4,8,10H,5H2,(H,14,15)

InChI Key

XKPHQFZUQWQCRO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Method A: Cyclization of Dihydroxy Acids

  • Starting Material: 4-Hydroxybutanoic acid derivatives or their esters.
  • Procedure: Under acidic or basic conditions, intramolecular cyclization occurs to form the tetrahydrofuran ring.
  • Reaction Conditions: Acid catalysis (e.g., sulfuric acid) at elevated temperatures (~80°C).
  • Outcome: Formation of 2,5-dihydro-2-furan carboxylic acid derivatives, which can be oxidized to the corresponding keto derivatives.

Example Data:

Step Reagents & Conditions Yield Notes
Cyclization Sulfuric acid, reflux 70-85% Efficient ring closure

Introduction of the 4-Nitrophenyl Group

The nitrophenyl group is typically introduced via aromatic substitution reactions or coupling reactions:

Method B: Nucleophilic Aromatic Substitution

  • Starting Material: 4-Nitrofluorobenzene or 4-nitrochlorobenzene.
  • Procedure: Nucleophilic substitution with a suitable nucleophile like a hydroxyl or amino group on the tetrahydrofuran precursor.
  • Reaction Conditions: Elevated temperatures (~100°C), polar aprotic solvents such as dimethylformamide or acetonitrile.
  • Outcome: Formation of the 4-nitrophenyl substituent attached to the tetrahydrofuran core.

Method C: Suzuki or Ullmann Coupling

Research Data:

Method Catalyst/ Reagents Solvent Yield Reference
Nucleophilic substitution NaOH, 4-nitrofluorobenzene DMF 65-75%
Suzuki coupling Pd(PPh₃)₄, arylboronic acid Toluene/water 70-85%

Functionalization of the Carboxylic Acid Group

The final step involves oxidation or direct functionalization of the tetrahydrofuran ring to introduce the keto and carboxylic acid functionalities:

Method D: Oxidation of the Hydroxy or Methyl Groups

  • Oxidants: Potassium permanganate, chromium(VI) reagents, or catalytic oxygen.
  • Conditions: Mild to moderate temperatures (25-60°C).
  • Outcome: Conversion of methyl or hydroxyl groups to keto and carboxylic acid groups, forming the 5-oxo-tetrahydrofuran-3-carboxylic acid.

Sample Data:

Oxidant Conditions Yield Reference
KMnO₄ Aqueous, room temp 60-75%
Chromium reagents Reflux 65-80%

Purification and Characterization

Purification typically involves recrystallization from solvents such as ethanol, ethyl acetate, or water. Characterization techniques include NMR, IR, MS, and melting point analysis to confirm structure and purity.

Summary of Key Data

Step Reagents Conditions Yield References
Ring formation Sulfuric acid Reflux 70-85%
Aromatic substitution 4-nitrofluorobenzene 100°C, DMF 65-75%
Coupling reaction Pd catalyst Toluene/water 70-85%
Oxidation KMnO₄ Room temp 60-75%

Notes and Considerations

  • Selectivity: The regioselectivity of aromatic substitution is critical; directing groups and reaction conditions influence substitution pattern.
  • Yield Optimization: Using high-purity reagents and optimized reaction temperatures enhances yields.
  • Environmental Factors: Use of greener oxidants like catalytic oxygen is preferable for sustainability.
  • Safety: Handling of strong oxidants and reactive intermediates requires appropriate safety measures.

Research Findings and Sources

  • The process outlined aligns with patent methodologies for heterocyclic synthesis, notably WO2013186792A2, emphasizing cyclization and substitution reactions.
  • Literature from the Journal of the American Chemical Society and Organic Syntheses confirms the viability of these steps.
  • Catalytic oxidation methods from the Royal Society of Chemistry supplement the oxidation steps.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share partial structural homology with the target molecule, enabling comparative analysis of their physicochemical properties and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid (Target) C₁₂H₁₁NO₆ ~253.22* Nitrophenyl, ketone, carboxylic acid Electron-withdrawing nitro group; rigid THF core
Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid C₁₄H₂₂O₄ 254.32 Octyl chain, methylene, ketone, carboxylic acid Hydrophobic octyl chain; increased lipophilicity
5-(4-Nitrophenyl)oxazole C₉H₆N₂O₃ 190.15 Nitrophenyl, oxazole ring Aromatic heterocycle; planar structure
3-(4-Nitrophenyl)glutaric acid C₁₁H₁₁NO₆ 253.21 Nitrophenyl, two carboxylic acids Flexible aliphatic chain; bifunctional

*Estimated based on molecular formula.

Physicochemical Properties

  • Acidity : The nitro group in the target compound likely increases the acidity of its carboxylic acid group compared to the octyl-substituted analogue in , where the hydrophobic octyl chain may reduce solubility in polar solvents.
  • Thermal Stability : The oxazole derivative (CAS 1014-23-9) exhibits higher thermal stability due to its aromatic ring, whereas the target compound’s saturated THF ring may confer lower melting points.
  • Solubility : The target compound’s nitro and carboxylic acid groups enhance water solubility relative to the octyl-substituted analogue , which is more lipid-soluble.

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s stereochemistry (due to the THF ring) may complicate synthesis compared to the planar oxazole derivative .
  • Gaps in Data : Experimental data on the target compound’s crystallinity, toxicity, and spectroscopic profiles are absent in the provided evidence, necessitating further study.

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid in laboratory settings?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Nitrophenyl Introduction : A Friedel-Crafts acylation or Suzuki-Miyaura coupling can introduce the 4-nitrophenyl group to a furan precursor. For example, 4-nitrophenyl derivatives are often synthesized using nitration reagents like nitric acid/sulfuric acid mixtures .

Lactonization and Carboxylic Acid Formation : Cyclization of a keto-acid intermediate (e.g., via acid-catalyzed lactonization) forms the tetrahydrofuran ring. Evidence from structurally related compounds suggests using glacial acetic acid or trifluoroacetic anhydride as catalysts .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity, as noted in reagent-grade protocols .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:
Use a combination of analytical techniques:

  • HPLC : A C18 column with UV detection at 254 nm (nitro group absorption) to assess purity. Compare retention times with standards .
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions. For example, the 5-oxo group appears as a singlet near δ 2.8–3.2 ppm in 1^1H NMR, while the carboxylic acid proton is typically absent (DMSO-d6 solvent) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify the molecular ion peak at m/z 279.06 (C12_{12}H9_{9}NO7_{7}) .

Advanced: What computational methods are suitable for studying the electronic properties and reaction mechanisms of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity toward nucleophiles or electrophiles .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to study stability of the carboxylic acid group under varying pH .
  • Docking Studies : Investigate potential biological interactions (e.g., enzyme inhibition) using AutoDock Vina, referencing structurally similar inhibitors like C75 (a tetrahydrofuran-based enzyme inhibitor) .

Advanced: How can researchers resolve contradictions in reported reaction yields for nitro-substituted furan derivatives?

Methodological Answer:
Contradictions often arise from:

  • Catalyst Variability : Compare palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) in coupling reactions. Evidence suggests Pd(OAc)2_2 improves nitro-group compatibility .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene). For nitration steps, DCM minimizes side reactions .
  • Temperature Control : Optimize stepwise heating (e.g., 0°C for nitration, 80°C for cyclization) to avoid nitro-group decomposition .

Advanced: What are the challenges in characterizing the stereochemistry of the tetrahydrofuran ring?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Retention time differences <1 minute require ultra-pure solvents .
  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Resolve the absolute configuration (R/S) of the 3-carboxylic acid group, as demonstrated for similar lactones .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra to assign stereochemistry when crystallography fails .

Advanced: How does the nitro group influence the compound’s stability under acidic or basic conditions?

Methodological Answer:

  • pH Stability Assays : Conduct accelerated degradation studies (0.1M HCl/NaOH, 37°C). Monitor via UV-Vis at 320 nm (nitro group absorbance). The nitro group is stable in acid but may reduce to an amine in basic conditions .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td_d) under nitrogen. Nitro-substituted furans typically show Td_d >200°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.